molecular formula C14H17N3O2S2 B2643579 4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine CAS No. 215784-44-4

4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine

Cat. No. B2643579
CAS RN: 215784-44-4
M. Wt: 323.43
InChI Key: DQTDKUCWHSNMAD-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .

Scientific Research Applications

  • Anticancer Agents : A study by Rehman et al. (2018) involved the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which demonstrated promising anticancer properties. These derivatives were synthesized using a compound similar to 4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine as a starting material and showed strong anticancer activities in in vitro studies, suggesting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

  • Biological Activities : Research by Khalid et al. (2016) synthesized a series of compounds, including 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, from a precursor similar to the mentioned compound. These compounds were analyzed for their interaction with the butyrylcholinesterase enzyme and for their ligand-binding affinities, demonstrating the compound's relevance in exploring biological activities (Khalid et al., 2016).

  • Cyclin-Dependent Kinase Inhibitors : Griffin et al. (2006) described the use of a compound structurally related to 4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine in the synthesis of inhibitors for cyclin-dependent kinase CDK2. This study highlights the compound's potential application in developing treatments for diseases associated with CDK2, such as certain cancers (Griffin et al., 2006).

  • Antimicrobial Activity : The study by Khalid et al. (2016) also synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and evaluated their antimicrobial properties. This research demonstrates the compound's relevance in antimicrobial studies and its potential in developing new antimicrobial agents (Khalid et al., 2016).

  • Aminolysis Reactions : A study by Um et al. (2009) explored the aminolysis of X-substituted phenyl diphenylphosphinates, providing insights into the reactivity and transition-state structure of such reactions. Compounds similar to 4-[4-(Piperidine-1-sulfonyl)phenyl]-1,3-thiazol-2-amine were used to understand these chemical processes better, highlighting its use in detailed chemical reaction studies (Um et al., 2009).

  • Enzyme Inhibition : Research by Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy as antimicrobial agents against bacterial and fungal pathogens. This study indicates the compound's potential in enzyme inhibition and its application in developing new antimicrobials (Vinaya et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of piperidine derivatives .

properties

IUPAC Name

4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S2/c15-14-16-13(10-20-14)11-4-6-12(7-5-11)21(18,19)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTDKUCWHSNMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327936
Record name 4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57259046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

215784-44-4
Record name 4-(4-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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